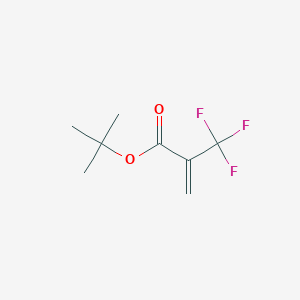

2-(Trifluorométhyl)acrylate de tert-butyle

Vue d'ensemble

Description

Synthesis Analysis

- RAFT-Based Synthesis : RAFT-controlled radical polymerization has been used to synthesize ABC and ACB triblock copolymer topological isomers containing tert-butyl acrylate blocks. This method produces polymers with molecular weights around 20,000 Da and narrow molecular weight distributions (Germack & Wooley, 2007).

- Anionic Polymerization : Anionic polymerization methods have been developed for tert-butyl acrylate, allowing the synthesis of poly(acrylic acid) with narrow molecular weight distributions under certain conditions (Kitano, Fujimoto, & Nagasawa, 1977).

Molecular Structure Analysis

Various spectroscopic techniques, such as infrared, 1 H, and 13 C NMR spectroscopy, are employed to confirm the structure and composition of polymers containing tert-butyl acrylate blocks (Germack & Wooley, 2007).

Chemical Reactions and Properties

- Cleavage of tert-Butyl Groups : Thermolysis can remove tert-butyl groups from polymers, generating lactone and ester groups. Mild, quantitative cleavage of tert-butyl ester moieties has been achieved with trifluoroacetic acid (Mathias, Warren, & Huang, 1991).

- Quantitative De-tert-butylation : A mild method using HCl in hexafluoroisopropanol has been developed for cleaving tert-butyl groups from poly(tert-butyl acrylate) blocks, yielding clean poly(acrylic acid) blocks (Filippov et al., 2018).

Physical Properties Analysis

- Thermal Properties : tert-Butyl acrylate containing polymers demonstrate thermal decomposition characteristics around 200°C, typical for tert-butyl esters (Germack & Wooley, 2007).

- Molecular Weight Control : The anionic polymerization of tert-butyl acrylate allows for the control of molecular weights, producing polymers with narrow molecular weight distributions (Kitano, Fujimoto, & Nagasawa, 1977).

Chemical Properties Analysis

- Copolymerization : Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid are important comonomers for the synthesis of copolymers and terpolymers with tert-butyl acrylate, leading to materials useful in various high-tech applications (Patil & Améduri, 2013).

Applications De Recherche Scientifique

Synthèse d'acides aminés contenant du CF3

Le composé est utilisé dans la synthèse d'acides aminés contenant du CF3 par le biais d'un couplage croisé décarboxylatif promu par la lumière visible d'un ester redox-actif . Cette méthode est pratique et avantageuse en raison de sa simplicité synthétique, de sa grande tolérance aux groupes fonctionnels et de sa rentabilité .

Couplage croisé décarboxylatif sans catalyseur

Il est utilisé dans le couplage croisé décarboxylatif sans catalyseur des esters de N-hydroxyphtalimide . La réaction est conduite par l'activité photochimique des complexes donneur-accepteur d'électrons (EDA) .

Préparation de copolymères

Le 2-(trifluorométhyl)acrylate de tert-butyle peut être utilisé dans la préparation de copolymères avec l'acide acrylique et ses sels, amides et esters, et avec les méthacrylates, l'acrylonitrile, les esters d'acide maléique, l'acétate de vinyle, le chlorure de vinyle, le chlorure de vinylidène, le styrène, le butadiène, les polyesters insaturés et les huiles siccatives, etc. .

Matière première utile pour les synthèses chimiques

Il s'agit d'une matière première très utile pour les synthèses chimiques car il subit facilement des réactions d'addition avec une grande variété de composés organiques et inorganiques .

Modification des polymères

Le groupement tert-butyle réduit les enchevêtrements des chaînes de polymère à l'intérieur d'une seule chaîne de polymère. Cette résistance sélective à la chaleur et aux produits chimiques permet la modification des polymères lors du traitement ou de l'application finale .

Préoccupations environnementales et minéralisation

Des préoccupations environnementales concernant la persistance de ces copolymères sont établies, mais des études plus récentes affirment que ces macromolécules sont des polymères à faible préoccupation en raison de leurs masses molaires élevées et de leur inertie thermique, chimique, photochimique, hydrolytique, et biologique pour satisfaire les critères d'évaluation réglementaire . Des études plus récentes sur la minéralisation des copolymères poly(VDF-co-M) en eau sous-critique ont conduit à des anions fluorure qui pourraient réagir sur le calcium pour produire du CaF2 afin de boucler la boucle de ces copolymères fluorés .

Mécanisme D'action

Target of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction can potentially enhance the compound’s interaction with its targets.

Biochemical Pathways

It’s known that the compound can be involved in the formation of electron donor–acceptor (eda) complexes, which are driven by the photochemical activity . This suggests that the compound may influence photochemical pathways.

Pharmacokinetics

It’s known that the compound has a molecular weight of 19617 , which could influence its absorption and distribution in the body. The compound’s boiling point is 174°C at 760 mmHg , which could impact its stability and hence its bioavailability.

Result of Action

It’s known that the compound can form non-covalent interactions with other molecules, which could potentially lead to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl 2-(trifluoromethyl)acrylate. For instance, the compound’s storage temperature is 4°C, and it’s stored under nitrogen . These conditions could potentially influence the compound’s stability and efficacy. Furthermore, the hydrophobic tert-butyl group promotes interactions with the hydrophobic moieties of associative thickeners used in paint formulations , suggesting that the compound’s action could be influenced by the hydrophobicity of its environment.

Propriétés

IUPAC Name |

tert-butyl 2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-5(8(9,10)11)6(12)13-7(2,3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSSZBOUAGQERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382017 | |

| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105935-24-8 | |

| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2-(trifluoromethyl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes MAF-TBE useful for synthesizing fluoropolymers?

A1: MAF-TBE demonstrates excellent alternating copolymerization behavior with vinylidene fluoride (VDF). [] This means that when polymerized together, the two monomers tend to alternate in the polymer chain, leading to a very specific and controlled microstructure. This is in contrast to random copolymerization, where the monomers are incorporated randomly. This alternating behavior arises from the reactivity ratios of VDF and MAF-TBE being close to zero (rVDF = 0.0399 and rMAF-TBE = 0.0356 at 57 °C). [] This specific arrangement of monomers influences the final properties of the copolymer.

Q2: What are the advantages of using MAF-TBE in radical polymerization?

A2: One advantage is its ability to initiate polymerization using manganese-based initiators like [Mn(CH2CF3)(CO)5] and [Mn(COCHF2)(CO)5]. [] These initiators offer potential for controlled radical polymerization techniques, which could allow for fine-tuning of the polymer's properties. Additionally, MAF-TBE can be polymerized using visible light and UV irradiation, offering milder and more environmentally friendly alternatives to traditional thermal initiation methods. []

Q3: How does the structure of MAF-TBE contribute to its properties?

A3: The presence of both the trifluoromethyl (CF3) group and the tert-butyl ester group significantly influences the reactivity and properties of MAF-TBE. [] The CF3 group, being highly electronegative, increases the electrophilicity of the double bond, making it more reactive towards nucleophiles. This electron-withdrawing effect also contributes to the alternating copolymerization behavior with electron-rich monomers like VDF. The bulky tert-butyl ester group can impact the polymer's solubility and thermal properties.

Q4: Are there any analytical techniques used to characterize polymers synthesized with MAF-TBE?

A4: Yes, researchers primarily utilize 1H and 19F NMR spectroscopy to characterize the structure of polymers synthesized with MAF-TBE. [] This technique helps determine the monomer composition, arrangement in the polymer chain (alternating, block, random), and identify any structural defects. Additionally, gel permeation chromatography (GPC) is employed to determine the molecular weight distribution of the synthesized polymers, providing insights into the polymerization process and the final polymer properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)

![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)

![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)